N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a thiophene ring, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the thiophene derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with piperidine to form the corresponding imine, followed by reduction to yield the piperidine derivative. Subsequent reactions with cyclopropanesulfonamide under appropriate conditions lead to the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, reducing the time and cost associated with the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduction of the compound to its corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide has shown potential as a bioactive molecule in biological studies. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and manufacturing processes.
Mechanism of Action
The mechanism by which N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene derivatives: Compounds containing thiophene rings are structurally similar and share some properties with N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide.
Piperidine derivatives: Piperidine-based compounds with similar functional groups can exhibit comparable biological activities.
Cyclopropanesulfonamide derivatives: Other sulfonamide derivatives with cyclopropane rings may have similar chemical and biological properties.
Uniqueness: this compound stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c17-20(18,14-3-4-14)15-10-12-5-7-16(8-6-12)11-13-2-1-9-19-13/h1-2,9,12,14-15H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCESQBMPTHSCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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